N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Fluorophenyl Group: This step involves a Friedel-Crafts alkylation reaction where a fluorobenzene derivative is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Coupling with the Propyl Chain: The propyl chain is introduced via a Grignard reaction, where a Grignard reagent is reacted with an appropriate electrophile.
Formation of the Amide Bond: The final step involves the coupling of the intermediate with a methoxyphenylmethylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide
Uniqueness
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C27H36FNO3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H36FNO3/c1-5-26(30)29(19-20-6-12-24(31-4)13-7-20)16-14-25(21-8-10-23(28)11-9-21)22-15-17-32-27(2,3)18-22/h6-13,22,25H,5,14-19H2,1-4H3 |
InChI Key |
HKHWZECEUFOPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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